molecular formula C20H13BrClNO3 B5019780 6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5019780
M. Wt: 430.7 g/mol
InChI Key: XRKSTSBAGRVIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of 6-chloro-1,3-benzodioxole, which can be achieved through the cyclization of catechol with chloroacetic acid under acidic conditions.

    Bromination: The benzodioxole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Quinoline Formation: The brominated benzodioxole is reacted with an appropriate aniline derivative under acidic conditions to form the quinoline core.

    Cyclization and Final Product Formation: The final step involves cyclization and oxidation to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to debromination or dechlorination.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Debrominated or dechlorinated derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of halogen atoms and the benzodioxole moiety can enhance the compound’s pharmacokinetic properties, making it a candidate for further drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with DNA may result in the inhibition of DNA replication, which is a common mechanism for anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)quinoline: Lacks the dihydrobenzo[h]quinolin-2(1H)-one moiety.

    4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the bromine atom.

    6-bromo-4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms, along with the benzodioxole moiety, makes 6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

6-bromo-4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClNO3/c21-15-5-14-12(13-6-17-18(8-16(13)22)26-9-25-17)7-19(24)23-20(14)11-4-2-1-3-10(11)15/h1-6,8,12H,7,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSTSBAGRVIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC5=C(C=C4Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.